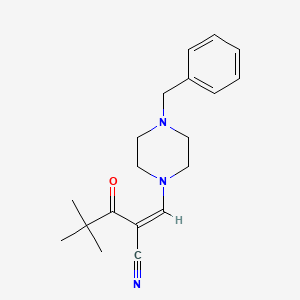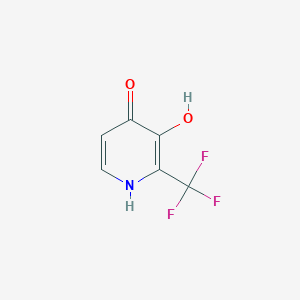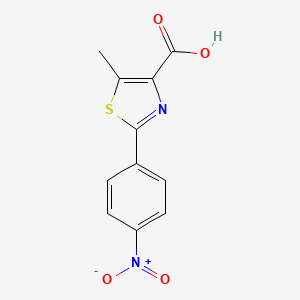
3-(Isobutyramido)benzeneboronic acid
説明
3-(Isobutyramido)benzeneboronic acid is a chemical compound with the molecular formula C10H14BNO3 . It is used in various scientific experiments for a wide range of applications.
Synthesis Analysis
The synthesis of 3-(Isobutyramido)benzeneboronic acid is typically performed in a laboratory setting. The compound is available for purchase for research use .Molecular Structure Analysis
The molecular structure of 3-(Isobutyramido)benzeneboronic acid contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 2 hydroxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Isobutyramido)benzeneboronic acid include its molecular formula (C10H14BNO3), average mass (207.034 Da), and monoisotopic mass (207.106674 Da) .科学的研究の応用
Proteomics Research
3-(Isobutyramido)benzeneboronic acid: is utilized in proteomics, which is the large-scale study of proteins, especially their structures and functions . This compound is used for the selective binding and study of protein glycosylation, which is a significant post-translational modification where carbohydrates are attached to proteins. This can help in identifying disease markers and therapeutic targets.
Sensing Applications
The compound’s interaction with diols and strong Lewis bases like fluoride or cyanide anions makes it valuable in sensing applications . It can be used in both homogeneous assays and heterogeneous detection systems, enabling the development of sensors that can detect various biological and chemical substances.
Biological Labelling
Due to its ability to form stable complexes with diols, 3-(Isobutyramido)benzeneboronic acid can be used for biological labelling . This application is crucial for tracking and observing biological molecules in research, providing insights into biological processes and molecular interactions.
Protein Manipulation and Modification
This boronic acid derivative plays a role in the manipulation and modification of proteins . It can be used to alter protein structures, which is essential for understanding protein function and for developing new therapeutic strategies.
Separation Technologies
In the field of separation sciences, 3-(Isobutyramido)benzeneboronic acid is employed due to its selective binding properties . It can be used for the affinity chromatography of glycoproteins and other diol-containing molecules, improving the purity and analysis of biological samples.
Therapeutic Development
The interaction with diols also allows for the use of 3-(Isobutyramido)benzeneboronic acid in therapeutic development . It can be incorporated into systems designed for the controlled release of drugs, such as insulin, making it a valuable tool in the design of new drug delivery systems.
Electrophoresis of Glycated Molecules
This compound is used in the electrophoretic analysis of glycated molecules . This application is particularly important in diabetes research, where monitoring the levels of glycated hemoglobin is crucial.
Building Materials for Analytical Methods
Finally, 3-(Isobutyramido)benzeneboronic acid can be used as a building block for creating microparticles and polymers that are employed in various analytical methods . These materials can enhance the detection and quantification of analytes in complex samples.
Safety and Hazards
特性
IUPAC Name |
[3-(2-methylpropanoylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-7(2)10(13)12-9-5-3-4-8(6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBVOKMSEWLCKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657446 | |
| Record name | [3-(2-Methylpropanamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isobutyramido)benzeneboronic acid | |
CAS RN |
874459-76-4 | |
| Record name | B-[3-[(2-Methyl-1-oxopropyl)amino]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-Methylpropanamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



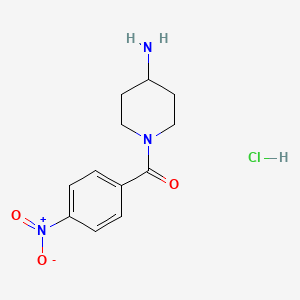
![[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B1387072.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387075.png)
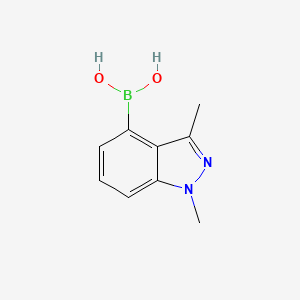
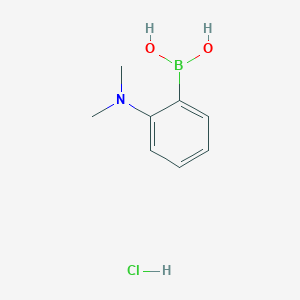
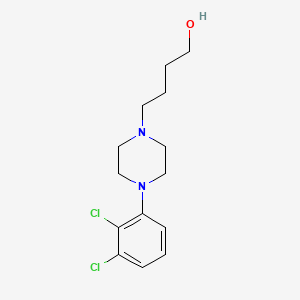
![1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387084.png)
![Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-](/img/structure/B1387085.png)
